Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate
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Description
Scientific Research Applications
Synthesis and Characterization of Novel Compounds : The compound has been utilized in the synthesis of new quinazolines with potential antimicrobial properties (Desai, Shihora, & Moradia, 2007). Another study focused on synthesizing novel ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Molecular Structure Analysis : Studies on the molecular structure of related compounds, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, provide insights into their crystalline structures and potential applications in material science and drug development (Sapnakumari et al., 2014).
Optical and Nonlinear Properties : The study of optical nonlinear properties of derived Schiff base compounds from ethyl-4-amino benzoate highlights the potential application of these compounds in photonic and electronic materials (Abdullmajed et al., 2021).
Bioanalytical Method Development : Research has also been conducted to establish a quantitative bioanalytical method for an acetylcholinesterase inhibitor, including Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, which is crucial in the development and testing of new drugs (Nemani, Shard, & Sengupta, 2018).
Physico-Chemical Property Studies : There's also research focusing on the physico-chemical properties of potential beta-adrenolytics, including derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl) ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, which is significant for understanding drug behavior and interactions (Stankovicová et al., 2014).
Properties
IUPAC Name |
ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5/c1-2-25-19(24)15-8-3-4-9-16(15)21-17(22)12-26-18(23)11-13-6-5-7-14(20)10-13/h3-10H,2,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTQNFKQHSFFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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